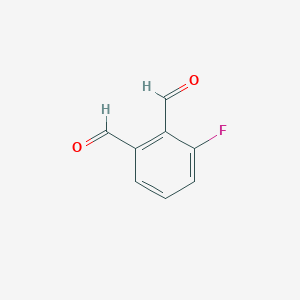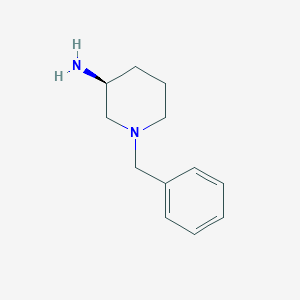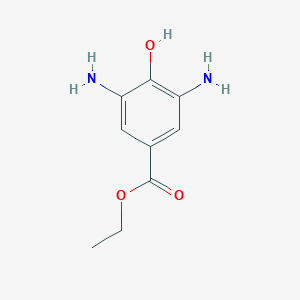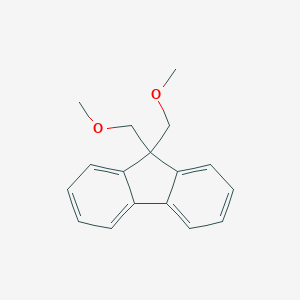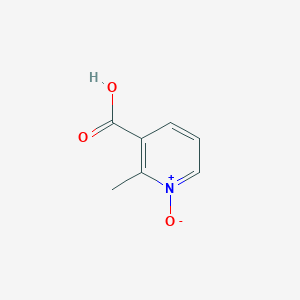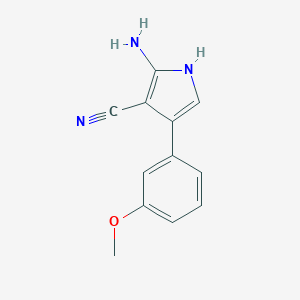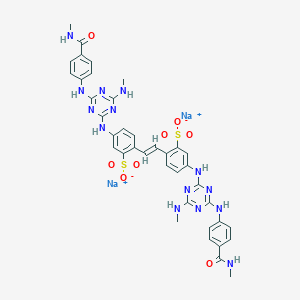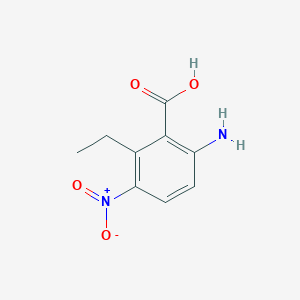![molecular formula C8H9NO3 B065840 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-30-4](/img/structure/B65840.png)
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as (-)-CPCA, is a chemical compound that belongs to the class of tricyclic tropane derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This compound has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of (-)-CPCA involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting dopamine reuptake, (-)-CPCA increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and improved neurological function.
Effets Biochimiques Et Physiologiques
(-)-CPCA has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, (-)-CPCA has been found to inhibit the reuptake of other neurotransmitters such as norepinephrine and serotonin. It has also been shown to increase the release of dopamine and other neurotransmitters from presynaptic neurons. These effects contribute to the overall improvement in neurological function observed with (-)-CPCA treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (-)-CPCA is its high selectivity for dopamine reuptake inhibition. This means that it is less likely to have off-target effects on other neurotransmitter systems, reducing the risk of unwanted side effects. However, one limitation of (-)-CPCA is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects.
Orientations Futures
There are several potential future directions for research on (-)-CPCA. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of (-)-CPCA. Another potential direction is the investigation of (-)-CPCA's effects on other neurological disorders such as depression and addiction. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (-)-CPCA to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of (-)-CPCA involves the reaction of tropinone with acetyl chloride and hydroxylamine hydrochloride in the presence of a base. This reaction yields a racemic mixture of (-)-CPCA and its enantiomer (+)-CPCA. The separation of these enantiomers can be achieved using chiral chromatography or by using a chiral starting material.
Applications De Recherche Scientifique
(-)-CPCA has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted on rats, (-)-CPCA was found to improve motor function and reduce the symptoms of Parkinson's disease. Another study showed that (-)-CPCA can improve cognitive function in rats with ADHD. These findings suggest that (-)-CPCA could be a promising therapeutic agent for these disorders.
Propriétés
Numéro CAS |
189098-30-4 |
|---|---|
Nom du produit |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
Clé InChI |
SMMGJOQUBPLGLP-WNJXEPBRSA-N |
SMILES isomérique |
CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
SMILES |
CC(=O)N1C2CC(C1=O)C3C2O3 |
SMILES canonique |
CC(=O)N1C2CC(C1=O)C3C2O3 |
Synonymes |
3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, [1S-(1alpha,2beta,4beta,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



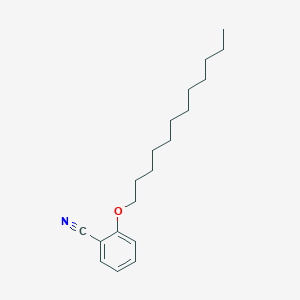
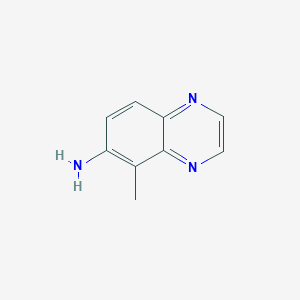
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
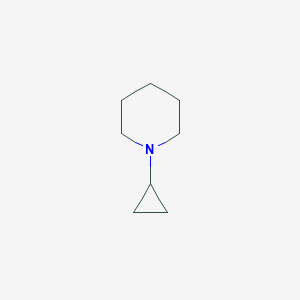
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
